Cas no 2231676-85-8 (2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one)

2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 2,6,6-trifluoro-3-hydroxycyclohex-2-en-1-one
- 2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one
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- MDL: MFCD31705158
- インチ: 1S/C6H5F3O2/c7-4-3(10)1-2-6(8,9)5(4)11/h10H,1-2H2
- InChIKey: CZZQLJZGSYWCFA-UHFFFAOYSA-N
- SMILES: C1(=O)C(F)(F)CCC(O)=C1F
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-5G |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 5g |
¥ 153,648.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-100MG |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 100MG |
¥ 12,804.00 | 2023-03-30 | |
Ambeed | A701642-250mg |
2,6,6-trifluoro-3-hydroxycyclohex-2-en-1-one |
2231676-85-8 | 97% | 250mg |
$3707.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-100mg |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 100mg |
¥12571.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-100.0mg |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 100.0mg |
¥12571.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-500MG |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 500MG |
¥ 34,148.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-1G |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 1g |
¥ 51,216.00 | 2023-03-30 | |
Advanced ChemBlocks | P50735-1G |
2,6,6-trifluoro-3-hydroxycyclohex-2-en-1-one |
2231676-85-8 | 97% | 1G |
$12,025 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96273-250MG |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one |
2231676-85-8 | 95% | 250MG |
¥ 20,486.00 | 2023-03-30 |
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2231676-85-8 and Product Name: 2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one
The compound with the CAS number 2231676-85-8 and the product name 2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular synthesis. The presence of multiple fluorine atoms and a hydroxyl group in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds, owing to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The 2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one molecule exemplifies this trend, as its trifluoromethyl groups contribute to its lipophilicity while the hydroxyl group allows for diverse functionalization. These attributes make it an attractive scaffold for designing novel therapeutic agents targeting various diseases.
One of the most compelling aspects of this compound is its role in the synthesis of biologically active molecules. The cyclohexenone core serves as a versatile intermediate in organic synthesis, enabling the construction of complex scaffolds through strategic modifications. Researchers have leveraged this compound to develop inhibitors of enzymes involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases. Additionally, its structural motif has been explored in the design of antiviral agents, where fluorinated compounds often exhibit superior efficacy against viral proteases and polymerases.
Recent studies have highlighted the compound's potential in oncology research. The 2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one molecule has been investigated for its ability to modulate key signaling pathways implicated in cancer progression. By interacting with specific protein targets, it demonstrates inhibitory effects on cell proliferation and migration, which are hallmark characteristics of malignant cells. Furthermore, preclinical trials have suggested that derivatives of this compound may exhibit lower toxicity compared to traditional chemotherapeutic agents, offering a more tolerable treatment option for cancer patients.
The synthesis of 2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one involves intricate chemical transformations that showcase the ingenuity of modern organic chemistry. The introduction of fluorine atoms into the cyclohexenone ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve these objectives. These methods not only enhance efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable.
The pharmacokinetic properties of this compound are another area of intense interest. Studies have demonstrated that fluorinated analogs often exhibit prolonged half-lives due to their resistance to metabolic degradation. This characteristic is particularly advantageous for drugs that require prolonged therapeutic effects or frequent dosing regimens. Additionally, the compound's solubility profile has been optimized through structural modifications to improve oral bioavailability and tissue penetration.
In conclusion, 2,6,6-trifluoro-3-hydroxy-cyclohex-2-en-1-one (CAS No. 2231676-85-8) represents a cornerstone in the development of novel pharmaceuticals. Its unique structural features and versatile synthetic applications make it a valuable tool for researchers investigating treatments for inflammation, cancer, and other diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.
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